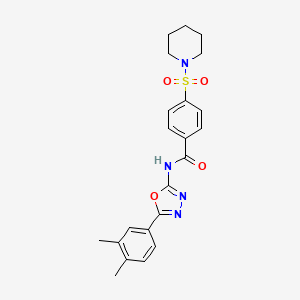

3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate is a chemical compound that is widely used in scientific research applications. This compound is a member of the coumarin family of compounds and has been found to possess numerous biochemical and physiological effects.

Scientific Research Applications

Synthesis and Antioxidant Properties

The synthesis of compounds related to 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate has been explored with a focus on their antioxidant properties. For instance, new (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles have been synthesized and evaluated for their antioxidant activities. These compounds were developed through preparative methods involving acid hydrolysis to produce carboxylic acids, and their antioxidant activities were assessed in vitro, demonstrating the potential for therapeutic applications (Dovbnya, V., Kaplaushenko, A., Frolova, Y. S., & Pruglo, E. S., 2022).

Catalysis and Eco-Friendly Synthesis

A catalyst-free, one-pot synthesis method has been developed to create a diverse series of compounds with potential pharmaceutical relevance. This synthesis involves a three-component reaction and emphasizes eco-friendliness and high atom economy, providing an efficient pathway to produce functionalized derivatives under mild conditions without the need for column chromatographic purification (Brahmachari, G., & Nayek, N., 2017).

Anticancer Applications

Research on analogs of the core structure has shown promise in overcoming drug resistance in cancer treatments. Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its derivatives have been investigated for their efficacy against leukemia cells, showing the ability to mitigate drug resistance and enhance the effectiveness of cancer therapies. Structure-activity relationship studies have led to the development of compounds with significant cytotoxicity against a range of cancer cell types, suggesting the potential for these derivatives in treating cancers with multiple drug resistance (Das, S., Doshi, J. M., Tian, D., Addo, S. N., Srinivasan, B., Hermanson, D., & Xing, C., 2009).

Molecular Mechanisms and Structure Analysis

The study of molecular structures, such as 5,3'-dihydroxy-3,6,7,4',5'-pentamethoxyflavone, which shares similarities with the compound , has contributed to understanding hydrogen bonding and molecular interactions. Structural analysis of such compounds, isolated from natural sources, provides insights into their potential biological activities and applications in medicinal chemistry (Swamy, G., Ravikumar, K., Sridhar, B., Mahender, I., & Srinivas, K., 2006).

Advanced Synthesis Techniques

Innovative synthesis techniques, such as microwave-assisted cyclization, have been applied to create 6H-benzo[c]chromen-6-ones and their analogs efficiently. This method leverages the benefits of microwave irradiation, such as reduced reaction times and enhanced yields, showcasing the advancements in synthetic methodologies that can be applied to compounds like this compound (Dao, P., Ho, S., Lim, H.-J., & Cho, C., 2018).

properties

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18O8/c1-28-19-7-3-14(9-22(19)29-2)18-12-30-21-11-16(5-6-17(21)24(18)26)33-25(27)15-4-8-20-23(10-15)32-13-31-20/h3-12H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGILJBWCNFRNGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC5=C(C=C4)OCO5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2606733.png)

![Methyl 2-{[(6-benzyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetyl]amino}benzoate](/img/structure/B2606734.png)

![N-[[4-(difluoromethylsulfanyl)phenyl]carbamothioyl]thiophene-2-carboxamide](/img/structure/B2606736.png)

![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 3-bromobenzoate](/img/structure/B2606737.png)

![2-[4-(4-Methoxyphenyl)sulfonylpiperazin-1-yl]pyrazine](/img/structure/B2606739.png)

![5-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B2606750.png)

![4-(benzo[d]thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine](/img/structure/B2606751.png)